FXR Antagonism: Unique to Muricholates
The taurine conjugate of β-MCA, Tβ-MCA, acts as a competitive and reversible antagonist of the Farnesoid X Receptor (FXR) with an IC50 of 40 µM [1]. This antagonism is a distinguishing pharmacological feature not exhibited by the major human primary bile acids (cholic acid, chenodeoxycholic acid) or by the clinically used UDCA/TUDCA, which are FXR agonists or weak partial agonists [2]. In cellular assays, Tβ-MCA inhibits FXR reporter activity with an EC50 of ~10 µM in HT29 colorectal cancer cells [3]. This functional antagonism directly impacts downstream signaling, as evidenced by the increase in CYP7A1 expression and the reduction of FGF15 in the ileum of germ-free mice with elevated Tβ-MCA levels [1].
| Evidence Dimension | FXR receptor activity modulation |
|---|---|
| Target Compound Data | IC50 = 40 µM (Tβ-MCA); Cellular EC50 ~10 µM (Tβ-MCA) |
| Comparator Or Baseline | UDCA/TUDCA: Function as FXR agonists or weak partial agonists (no antagonism); CA/CDCA: Endogenous FXR agonists |
| Quantified Difference | Functional antagonism vs. agonism |
| Conditions | In vitro receptor binding assays; HT29 CRC cell line for cellular EC50 |
Why This Matters
For studies investigating FXR-mediated pathways, β-MCA or its conjugates are essential tools for inducing antagonism, a role that cannot be fulfilled by common bile acids like UDCA or CA.
- [1] Sayin SI, et al. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist. Cell Metab. 2013;17(2):225-235. View Source
- [2] Mueller M, et al. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects in a bile acid responsive manner in primary human hepatocytes. Sci Rep. 2015;5:16262. View Source
- [3] Fu T, et al. FXR Regulates Intestinal Cancer Stem Cell Proliferation. Cell. 2019;176(5):1098-1112.e18. View Source
